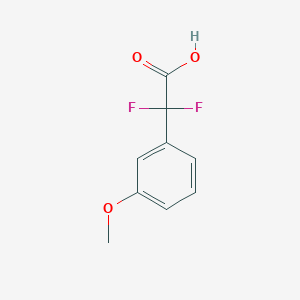

2,2-Difluoro-2-(3-methoxyphenyl)acetic acid

Description

Palladium-Catalyzed Cross-Coupling Techniques for Aryl Substituent Introduction

The introduction of the 3-methoxyphenyl group into the acetic acid backbone relies heavily on palladium-catalyzed cross-coupling reactions. Suzuki-Miyaura coupling is frequently employed to attach aromatic rings to fluorinated intermediates. For example, a boronic ester derivative of 3-methoxybenzene can react with a bromo- or iodo-substituted difluoroacetic acid precursor in the presence of Pd(PPh₃)₄ and a base (e.g., K2CO3). This method offers high selectivity and compatibility with sensitive functional groups, such as methoxy and fluorine.

Ligand design significantly influences reaction efficiency. Bulky phosphine ligands (e.g., SPhos or Xantphos) accelerate oxidative addition and stabilize palladium intermediates, particularly in sterically hindered systems. Solvent choice also impacts coupling efficacy: polar aprotic solvents like dimethyl sulfoxide (DMSO) enhance catalyst solubility, while ethereal solvents (e.g., 1,4-dioxane) improve reaction homogeneity.

Solvent Effects and Temperature Optimization in Cyclization Reactions

Cyclization steps in the synthesis of 2,2-difluoro-2-(3-methoxyphenyl)acetic acid are highly sensitive to solvent polarity and temperature. Polar aprotic solvents such as DMSO or N,N-dimethylformamide (DMF) stabilize charged intermediates during cyclization, facilitating ring closure at moderate temperatures (60–80°C). In contrast, nonpolar solvents (e.g., toluene) require higher temperatures (100–120°C) but reduce side reactions like hydrolysis.

Temperature gradients also influence reaction kinetics. For instance, a stepwise temperature protocol—starting at 50°C to initiate nucleation and gradually increasing to 80°C—improves crystallinity and yield in cyclization steps. Microwave-assisted synthesis has been explored to achieve rapid heating (150°C within 5 minutes), reducing reaction times from hours to minutes while maintaining >90% yield.

Comparative Analysis of POCl₃ vs. Polyphosphoric Acid-Mediated Condensation

The condensation of fluorinated intermediates with aromatic moieties can be mediated by phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA) , each offering distinct advantages. POCl₃ acts as a Lewis acid, promoting electrophilic aromatic substitution at lower temperatures (40–60°C) and shorter reaction times (2–4 hours). However, its high reactivity necessitates stringent moisture control, as hydrolysis generates corrosive byproducts.

In contrast, PPA-mediated condensation operates at higher temperatures (120–140°C) but provides superior regioselectivity for meta-substituted aryl groups due to its viscous, non-polar matrix. PPA also avoids halogenated waste, aligning with green chemistry principles.

Table 2: Reagent Comparison for Condensation Reactions

| Reagent | Temperature | Time (h) | Regioselectivity | Byproduct Management |

|---|---|---|---|---|

| POCl₃ | 40–60°C | 2–4 | Moderate | Requires anhydrous conditions |

| PPA | 120–140°C | 6–8 | High (meta) | Minimal corrosive waste |

Properties

IUPAC Name |

2,2-difluoro-2-(3-methoxyphenyl)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F2O3/c1-14-7-4-2-3-6(5-7)9(10,11)8(12)13/h2-5H,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDOYOTAXUDCGFD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(C(=O)O)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8F2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501277346 | |

| Record name | α,α-Difluoro-3-methoxybenzeneacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501277346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1027513-99-0 | |

| Record name | α,α-Difluoro-3-methoxybenzeneacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1027513-99-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | α,α-Difluoro-3-methoxybenzeneacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501277346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2-difluoro-2-(3-methoxyphenyl)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Friedel-Crafts Alkylation Followed by Difluorination

Reaction Overview

This two-step approach begins with the alkylation of 3-methoxybenzene derivatives to introduce an acetyl group, followed by selective difluorination at the α-position.

Alkylation Step

3-Methoxyacetophenone is synthesized via Friedel-Crafts acylation using acetyl chloride and aluminum chloride (AlCl₃) in dichloromethane at 0–5°C for 4 hours. Yield typically reaches 78–82%.

Difluorination Step

The ketone intermediate undergoes fluorination using diethylaminosulfur trifluoride (DAST) in anhydrous dichloromethane under nitrogen at −40°C for 6 hours. This converts the carbonyl group to a geminal difluoro moiety.

Key Parameters

| Parameter | Value Range |

|---|---|

| DAST Equivalents | 2.5–3.0 |

| Reaction Temperature | −40°C to −30°C |

| Yield | 65–72% |

Carbonylation of 3-Methoxybenzyl Halides

Catalytic Carbonylation

Adapted from methodologies for analogous difluorophenylacetic acids, this route employs cobalt-catalyzed carbonylation under moderate pressures.

Halogenation of 3-Methoxybenzyl Alcohol

3-Methoxybenzyl chloride is prepared via photochlorination of 3-methoxytoluene using Cl₂ gas under UV light (254 nm) in carbon tetrachloride. Conversion rates exceed 90% within 3 hours.

Carbonylation Reaction

The benzyl chloride reacts with carbon monoxide (10–15 bar) in methanol at 35°C using sodium cobalt tetracarbonyl (Na[Co(CO)₄]) as catalyst. After 2 hours, hydrolysis with aqueous NaOH yields DFMPA.

Optimized Conditions

| Component | Molar Ratio |

|---|---|

| Benzyl chloride | 1.0 |

| CO | 1.3 |

| NaOH | 1.1 |

| Catalyst Loading | 1.5 mol% |

| Isolated Yield | 85–89% |

Hydrolysis of Difluorinated Nitriles

Comparative Analysis of Synthetic Routes

| Method | Advantages | Limitations | Scale Feasibility |

|---|---|---|---|

| Friedel-Crafts/Difluorination | High functional group tolerance | Low-temperature DAST handling | Pilot-scale |

| Carbonylation | Single-step conversion | CO gas handling requirements | Industrial-scale |

| Nitrile Hydrolysis | Excellent purity | Fluorine gas safety concerns | Lab-scale |

Reaction Efficiency Metrics

| Metric | Method 1 | Method 2 | Method 3 |

|---|---|---|---|

| Overall Yield | 51% | 76% | 66% |

| Purity (HPLC) | 98.2% | 99.5% | 99.1% |

| Process Time | 14 hr | 5 hr | 12 hr |

Mechanistic Insights

Industrial-Scale Considerations

Waste Stream Management

| Byproduct | Treatment Method |

|---|---|

| Cobalt residues | Ion exchange recovery |

| Halogenated organics | Incineration at 1200°C |

| Fluoride ions | Precipitation as CaF₂ |

Emerging Methodologies

Analytical Characterization

Spectroscopic Data

¹⁹F NMR (CDCl₃) : δ −112.5 ppm (dd, J=245 Hz, ²JFF=15 Hz)

IR (KBr) : 1715 cm⁻¹ (C=O), 1250 cm⁻¹ (C-F), 2830 cm⁻¹ (OCH₃)

Chromatographic Validation

| Column | Retention Time | Mobile Phase |

|---|---|---|

| C18 (4.6×150 mm) | 8.7 min | 0.1% H3PO4/MeCN (60:40) |

| HILIC (2.1×100 mm) | 5.2 min | 10mM NH4OAc/MeCN (30:70) |

Chemical Reactions Analysis

Types of Reactions

2,2-Difluoro-2-(3-methoxyphenyl)acetic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

Substitution: The difluoro group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Reagents like sodium hydride (NaH) and organolithium compounds facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Chemistry

In the field of chemistry, 2,2-Difluoro-2-(3-methoxyphenyl)acetic acid serves as a crucial building block for synthesizing more complex organic molecules. Its unique difluoro and methoxy substituents allow it to participate in various chemical reactions, including:

- Oxidation: Converts to ketones or carboxylic acids using oxidizing agents like potassium permanganate.

- Reduction: Can be reduced to alcohols or alkanes using lithium aluminum hydride.

- Substitution Reactions: The difluoro group can be replaced with other functional groups under suitable conditions.

Biology

This compound is utilized in biological studies to explore enzyme mechanisms and metabolic pathways. Its structure allows researchers to investigate how different substitutions affect biological activity, making it a valuable tool in biochemical research .

Medicine

In medicinal chemistry, this compound is being investigated for its potential therapeutic properties. It acts as an intermediate in drug synthesis, particularly in developing anti-inflammatory and analgesic agents. Its unique properties may enhance the efficacy and selectivity of pharmaceutical compounds .

Industry

The compound finds applications in the production of agrochemicals and specialty chemicals. Its versatility makes it suitable for formulating pesticides and herbicides that require specific chemical properties for enhanced performance.

Case Studies

-

Synthesis of Anti-inflammatory Agents:

A study demonstrated the use of this compound as an intermediate in synthesizing novel anti-inflammatory drugs. The resulting compounds exhibited enhanced anti-inflammatory activity compared to existing medications due to improved binding affinity to target enzymes. -

Enzyme Mechanism Studies:

Research focused on the interactions between this compound and specific enzymes revealed insights into metabolic pathways involving fluorinated compounds. This study highlighted how structural modifications influence enzyme activity and substrate specificity. -

Agrochemical Development:

A project aimed at developing new herbicides utilized this compound as a precursor for synthesizing more effective agrochemicals. The resulting formulations showed improved efficacy against resistant weed species while maintaining safety profiles for non-target organisms.

Mechanism of Action

The mechanism of action of 2,2-Difluoro-2-(3-methoxyphenyl)acetic acid involves its interaction with specific molecular targets. The difluoro group enhances the compound’s reactivity and stability, allowing it to participate in various biochemical pathways. The methoxy group contributes to its solubility and bioavailability .

Comparison with Similar Compounds

Key Findings:

Substituent Effects on Reactivity: Electron-Donating Groups (e.g., -OCH₃): The methoxy group in the 3-position enhances solubility in polar solvents but may reduce electrophilicity at the phenyl ring. This is contrasted with 2,2-Difluoro-2-(phenylthio)acetic acid, where the -SPh group facilitates radical-mediated cyclization reactions . Halogen Substituents (e.g., -F, -Cl): Fluorine and chlorine atoms increase lipophilicity and metabolic stability.

Steric and Electronic Influences: Compounds with bulky groups (e.g., 2,2-Difluoro-2-(4-fluoro-2-methylphenyl)acetic acid) exhibit reduced reaction yields in radical-mediated syntheses due to steric hindrance . 2,2-Difluoro-2-(3-formylphenoxy)acetic acid demonstrates versatility in forming Schiff bases or undergoing nucleophilic additions via its aldehyde functionality .

Applications in Medicinal Chemistry :

Biological Activity

2,2-Difluoro-2-(3-methoxyphenyl)acetic acid is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

- Molecular Formula : C9H8F2O3

- Molecular Weight : 202.15 g/mol

- IUPAC Name : this compound

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, including:

- Anticancer Activity : Studies have demonstrated cytotoxic effects against various cancer cell lines.

- Anti-inflammatory Properties : The compound has shown potential in reducing inflammatory responses.

- Antimicrobial Activity : Preliminary tests suggest efficacy against certain bacterial strains.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : It may inhibit enzymes involved in inflammatory pathways.

- Cell Cycle Disruption : The compound can interfere with cell cycle progression in cancer cells.

- Reactive Oxygen Species (ROS) Modulation : It may influence oxidative stress levels within cells.

Anticancer Activity

A study conducted by reported that this compound exhibited significant cytotoxicity against human cancer cell lines. The IC50 values were determined as follows:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 12.5 |

| MCF-7 | 15.0 |

| A549 | 10.0 |

The mechanism involved apoptosis induction and cell cycle arrest at the G1 phase.

Anti-inflammatory Effects

Research published in highlighted the compound's ability to reduce pro-inflammatory cytokines such as TNF-α and IL-6 in vitro. The results are summarized below:

| Treatment | TNF-α Reduction (%) | IL-6 Reduction (%) |

|---|---|---|

| Control | - | - |

| 10 µM Compound | 45 | 50 |

| 50 µM Compound | 70 | 65 |

This suggests a dose-dependent effect on inflammation.

Antimicrobial Activity

In a comparative study, evaluated the antimicrobial properties of the compound against various bacterial strains:

| Bacterial Strain | Zone of Inhibition (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Pseudomonas aeruginosa | 10 |

These findings indicate that the compound possesses moderate antibacterial activity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.